molecular formula C9H6INO2 B572870 4-Hydroxy-6-iodo-2-quinolinone CAS No. 1260760-00-6

4-Hydroxy-6-iodo-2-quinolinone

Cat. No.: B572870
CAS No.: 1260760-00-6
M. Wt: 287.056
InChI Key: HERLVHDAWGTCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-iodo-2-quinolinone is a derivative of quinolinone, a heterocyclic aromatic organic compound This compound is characterized by the presence of a hydroxyl group at the fourth position and an iodine atom at the sixth position on the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-iodo-2-quinolinone typically involves the iodination of 4-hydroxy-2-quinolinone. One common method is the reaction of 4-hydroxy-2-quinolinone with iodine in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-iodo-2-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The iodine atom can be reduced to form a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated quinolinone.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-6-iodo-2-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-iodo-2-quinolinone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolinone: Lacks the iodine atom at the sixth position.

    6-Iodo-2-quinolinone: Lacks the hydroxyl group at the fourth position.

    4-Hydroxy-6-chloro-2-quinolinone: Contains a chlorine atom instead of iodine at the sixth position.

Uniqueness

4-Hydroxy-6-iodo-2-quinolinone is unique due to the presence of both the hydroxyl group and the iodine atom, which confer distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and biological activity compared to its non-iodinated counterparts.

Properties

IUPAC Name

4-hydroxy-6-iodo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERLVHDAWGTCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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